5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-7a-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-11-6-7-13(9-4-2-1-3-5-9)14(11)10(8-18-13)12(16)17/h1-5,10H,6-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDKADJYJOFCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008946-76-6 | |
| Record name | 5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has been studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its potential therapeutic effects are being explored in the context of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations: 7a-(4-Methylphenyl) Derivative
A closely related analog, 7a-(4-methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid, differs by a para-methyl group on the phenyl ring. This minor structural modification significantly impacts physicochemical properties:
- Solubility : The methyl group enhances lipophilicity (logP increase by ~0.5 units), reducing aqueous solubility compared to the parent compound.
- Commercial Availability: The methyl-substituted derivative is marketed by Santa Cruz Biotechnology at $399.00 per gram, reflecting its niche use in research .
| Property | 5-Oxo-7a-phenyl Derivative | 7a-(4-Methylphenyl) Derivative |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃S | C₁₄H₁₄N₂O₃S |
| Predicted CCS ([M+H]+) | 140.5 Ų | 142–145 Ų (estimated) |
| Price (1 g) | Not commercially listed | $399.00 |
Core Heterocycle Modifications: Imidazo[2,1-b][1,3]thiazole Derivatives
Replacing the pyrrolo ring with an imidazo moiety yields imidazo[2,1-b][1,3]thiazole-6-carboxylic acid (C₆H₄N₂O₂S). Key differences include:
- Acidity : The carboxylic acid group in imidazo derivatives exhibits a lower pKa (~3.5) due to electron-withdrawing effects of the adjacent nitrogen, compared to ~4.2 for the pyrrolo analog .
Functional Group Comparisons: Carboxylic Acid vs. Ester Derivatives
The presence of a carboxylic acid group distinguishes the target compound from ester-based analogs like ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (C₂₄H₁₈N₄O₃). Key contrasts include:
- Bioavailability : The free carboxylic acid enhances water solubility but may limit membrane permeability.
- Stability : Esters are prone to hydrolysis under acidic or enzymatic conditions, whereas the carboxylic acid is more stable .
Biological Activity
The compound 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CID 7127638) represents a unique structure within the thiazole family, notable for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C13H13NO3S
- SMILES : C1CC2(N(C1=O)CCS2)C(=O)O
The compound features a hexahydropyrrolo structure fused with a thiazole ring, contributing to its unique chemical properties.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 248.07 | 140.5 |
| [M+Na]+ | 270.06 | 147.3 |
| [M-H]- | 246.06 | 139.2 |
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including those similar to This compound , exhibit significant antimicrobial activities. For instance, compounds containing flexible side chains with phenyl groups have shown enhanced antibacterial effects against various pathogens, including resistant strains of bacteria .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes critical for bacterial survival. For example, studies on related compounds have demonstrated their ability to inhibit leucyl-tRNA synthetase (LeuRS), which plays a vital role in protein synthesis in bacteria . The inhibition of such enzymes can lead to the cessation of bacterial growth and replication.
Case Studies and Research Findings
- Antitubercular Activity : A study published in MDPI highlighted that certain thiazole derivatives demonstrated potent antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) as low as 50 μg/mL for some derivatives . This suggests that compounds like This compound could be explored further for their potential in treating tuberculosis.
- Broad-Spectrum Antibacterial Activity : Compounds structurally related to the target compound have been shown to possess broad-spectrum antibacterial activity comparable to established antibiotics such as Ciprofloxacin and Rifampicin. The presence of specific substituents on the phenyl ring significantly influenced their antimicrobial potency .
- Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been extensively studied. It was found that electron-withdrawing groups on the phenyl ring enhance antibacterial efficacy, while electron-donating groups tend to reduce activity .
Q & A
Q. Table 1: Synthesis Parameters
| Precursor | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| L-cysteine + succindialdehyde | Benzotriazole | 100°C | 45 min | 75% |
How can stereochemical configurations be determined for this compound?
Advanced
Stereochemical assignments rely on NOE NMR experiments and quantum-chemistry calculations :
- NOE NMR : Observing nuclear Overhauser effects between protons (e.g., H-3 and H-5) confirms cis or trans orientations. For example, NOE between H-3 and H-5 (but not H-7a) indicates a cis H-3/H-5 and trans H-3/H-7a configuration .
- Computational modeling : Density functional theory (DFT) optimizes input structures to validate stereochemical outcomes (e.g., R/S configurations at chiral centers) .
What spectroscopic and analytical methods are used for structural characterization?
Basic
Characterization involves:
- IR spectroscopy : Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (ν(C=O)) .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., H-2.18–2.45 multiplet for methylene groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangements (e.g., tricyclic systems with bond angles like O4–C8–C9–O7 = 163.47°) .
How does cyclization contribute to the formation of the tricyclic core?
Advanced
Cyclization is driven by 5-endo-trig mechanisms , where an iminium intermediate undergoes intramolecular nucleophilic attack. For example:
- Intermediate : Iminium cation (7) forms during L-cysteine condensation.
- Cyclization : The nucleophilic thiol group attacks the electrophilic carbonyl carbon, forming the pyrrolo-thiazole ring.
- Outcome : Retention of chirality at C-3 and C-7a during cyclization, confirmed by stereochemical retention in tricyclic derivatives .
How can antioxidant activity be evaluated for this compound?
Basic
Antioxidant potential is assessed via:
Q. Table 2: Antioxidant Evaluation
| Derivative | IC₅₀ (µM) | SAR Observation |
|---|---|---|
| Parent compound | 45.2 | Moderate activity due to phenyl ring hydrophobicity |
| Nitro-substituted | 28.7 | Enhanced activity via electron-withdrawing effects |
How can conflicting data in reaction pathways be resolved?
Advanced
Contradictions (e.g., unexpected stereochemical outcomes) are addressed by:
- Comparative analysis : Replicating reactions under varying conditions (e.g., solvent polarity, temperature).
- Computational validation : Using Gaussian or ORCA software to model transition states and energy barriers .
- Mechanistic studies : Isotopic labeling (e.g., ¹³C tracing) to track atom migration during cyclization .
What crystallographic methods are employed to resolve the compound’s structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
